Tripdiolide
CAS No.: 38647-10-8
Cat. No.: VC21349217
Molecular Formula: C20H24O7
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38647-10-8 |
---|---|
Molecular Formula | C20H24O7 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | (1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
Standard InChI | InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
Standard InChI Key | PUJWFVBVNFXCHZ-SQEQANQOSA-N |
Isomeric SMILES | CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C |
Canonical SMILES | CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C |
Chemical Structure and Properties
Chemical Identity
Tripdiolide is chemically identified as (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS,10S)-6,10-dihydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one, with a CAS number of 38647-10-8. It is also known by several synonyms including (2beta)-2-Hydroxytriptolide, Tripdiolid, and Triptodiolide . The molecular formula of tripdiolide is C₂₀H₂₄O₇, indicating its complex carbon-hydrogen-oxygen composition .
Structural Characteristics
Tripdiolide features a complex molecular architecture characterized by multiple rings and functional groups that contribute to its biological activity. The structure includes a sesquiterpene scaffold with lactone functionality, which is critical for its pharmacological effects. This natural compound contains several oxygen atoms in various functional groups, including hydroxyl groups that contribute to its solubility properties and biological interactions .
The compound's structural complexity is reflected in its InChI identifier: InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 . This representation captures the specific arrangement of atoms and bonds that make up the molecule's three-dimensional structure.
Physical Properties
Tripdiolide, as a natural product, exhibits specific physical characteristics influenced by its chemical structure. It contains multiple oxygen-containing functional groups that impact its solubility in various solvents. The presence of hydroxyl groups (-OH) enhances its water solubility compared to some related compounds, which has implications for its bioavailability and pharmaceutical applications.
Source and Extraction
Botanical Origin
Tripdiolide is primarily isolated from Tripterygium wilfordii, a woody vine that has been used in traditional Chinese medicine for centuries. This plant, commonly known as Thunder God Vine or Lei Gong Teng, is native to parts of China, Korea, and Japan . The medicinal properties of this plant have been recognized for treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory and autoimmune disorders.
Extraction and Purification
The extraction of tripdiolide from plant material typically involves multiple steps of isolation and purification. Researchers employ various techniques including solvent extraction, chromatographic separation, and spectroscopic identification to obtain pure tripdiolide. This process is essential for obtaining the compound in sufficient purity for both research purposes and potential pharmaceutical applications.
Pharmacological Activities
Anti-inflammatory Effects
Tripdiolide demonstrates significant anti-inflammatory properties through multiple mechanisms. Recent studies have shown that tripdiolide treatment markedly reduces the expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in diabetic mouse models . In one particular study, tripdiolide decreased the levels of these inflammatory markers by 28.2%, 23.4%, and 55.1% respectively, compared to untreated diabetic mice .
Furthermore, tripdiolide significantly reduced the expression of Toll-like receptor 4 (TLR4) by 12.7% in the kidney tissue of diabetic mice, which plays a crucial role in the initiation of inflammatory responses . These findings indicate that tripdiolide's anti-inflammatory effects involve modulation of both cytokine production and receptor-mediated signaling pathways.
Antioxidant Properties
One of tripdiolide's most significant mechanisms of action is its antioxidant effect. Research has demonstrated that tripdiolide treatment significantly decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels in the kidneys of diabetic mice . Concurrently, it increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which were increased by over 17.7% in treated diabetic mice compared to untreated controls .
This antioxidant activity contributes to tripdiolide's protective effects against tissue damage in conditions characterized by oxidative stress, such as diabetes-induced kidney injury.
Immunomodulatory Effects
Tripdiolide possesses notable immunosuppressive properties, making it a compound of interest for autoimmune disease research. It inhibits T-cell proliferation and modulates the immune response by affecting various signaling pathways involved in immune cell activation and function . These properties suggest potential applications in conditions where immune system regulation is desirable.
Molecular Mechanisms of Action
Nrf2 Pathway Activation
Recent research has revealed that tripdiolide exerts its protective effects partly through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In diabetic mouse models, tripdiolide treatment significantly increased the expression of Nrf2 by 72.2%, heme oxygenase-1 (HO-1) by 62.9%, and superoxide dismutase 1 (SOD1) by 70.0% compared to untreated diabetic mice . This activation of the Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress by upregulating antioxidant enzymes.
In cellular experiments using LPS-treated RAW264.7 macrophage cells, 100 mg/L tripdiolide markedly increased Nrf2 expression by an impressive 289.5% . This substantial upregulation confirms the compound's potent effect on this critical antioxidant pathway.
NF-κB Pathway Inhibition
Another significant mechanism of tripdiolide is its inhibition of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory responses. Research has demonstrated that tripdiolide treatment significantly decreased the phosphorylation level of NF-κB by 54.9% in diabetic mouse kidneys . This inhibition of NF-κB activation contributes to tripdiolide's anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
In the LPS-stimulated RAW264.7 cell model, tripdiolide reduced the phosphorylation level of NF-κB by 51.7% , further confirming its inhibitory effect on this inflammatory pathway across different experimental models.
NLRP3 Inflammasome Regulation
Tripdiolide has been shown to downregulate the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in the processing and secretion of pro-inflammatory cytokines. In diabetic mouse models, tripdiolide treatment reduced NLRP3 expression by 30.7% . This inhibition contributes to tripdiolide's comprehensive anti-inflammatory profile and suggests potential applications in conditions where inflammasome activation plays a pathological role.
Effects on Inflammatory Mediators
The compound demonstrates significant effects on various inflammatory mediators. In cellular models, tripdiolide (100 mg/L) significantly decreased the levels of IL-1β by 43.9% and IL-6 by 40.6% compared with LPS-treated RAW264.7 cells . These results indicate that tripdiolide directly modulates the production of inflammatory cytokines at the cellular level.
Therapeutic Applications
Diabetic Kidney Disease
One of the most thoroughly studied applications of tripdiolide is in the prevention and treatment of diabetic kidney disease. Research has demonstrated that preventive treatment with tripdiolide significantly ameliorates kidney injury in diabetic mouse models . The protective effects are mediated through multiple mechanisms, including reduction of oxidative stress, inhibition of inflammatory pathways, and modulation of the Nrf2/NF-κB signaling axis.
Tripdiolide's efficacy in diabetic kidney disease is reflected in its ability to improve biochemical parameters and reduce histopathological changes associated with diabetic nephropathy. These findings suggest potential clinical applications for tripdiolide in the management of diabetes-related kidney complications.
Inflammatory Conditions
The potent anti-inflammatory properties of tripdiolide suggest potential applications in various inflammatory conditions. Its ability to modulate multiple inflammatory pathways, including NF-κB signaling and cytokine production, makes it a candidate for investigating treatments for conditions characterized by chronic inflammation.
Comparative Data on Tripdiolide Effects
Biochemical Parameters in Diabetic Mouse Models
Table 1: Effect of Tripdiolide on Oxidative Stress Parameters in Diabetic Mouse Kidneys
Parameter | Control | Diabetic | Diabetic + Tripdiolide | % Improvement |
---|---|---|---|---|
ROS levels | Normal | Increased | Significantly decreased | >20% |
MDA levels | Normal | Increased | Significantly decreased | >20% |
SOD activity | Normal | Decreased by 61.0% | Increased by >17.7% | Significant |
GSH-Px activity | Normal | Decreased by 71.9% | Increased by >17.7% | Significant |
Data compiled from research findings reported in source .
Inflammatory Markers in Diabetic Mouse Models
Table 2: Effect of Tripdiolide on Inflammatory Markers in Diabetic Mouse Kidneys
Inflammatory Marker | Change in Diabetic vs. Control | Effect of Tripdiolide | % Reduction |
---|---|---|---|
TNF-α | Increased by >88.5% | Decreased | 55.1% |
IL-1β | Increased by >88.5% | Decreased | 28.2% |
IL-6 | Increased by >88.5% | Decreased | 23.4% |
TLR4 | Increased by >88.5% | Decreased | 12.7% |
Data compiled from research findings reported in source .
Protein Expression in Nrf2/NF-κB Pathway
Table 3: Effect of Tripdiolide on Protein Expression in Diabetic Mouse Kidneys
Protein | Change in Diabetic vs. Control | Effect of Tripdiolide | % Change |
---|---|---|---|
Nrf2 | Decreased | Increased | 72.2% |
HO-1 | Decreased | Increased | 62.9% |
SOD1 | Decreased | Increased | 70.0% |
TLR4 | Increased | Decreased | 45.3% |
P-NF-κB | Increased | Decreased | 54.9% |
NLRP3 | Increased | Decreased | 30.7% |
Data compiled from research findings reported in source .
Research Challenges and Future Directions
Current Research Limitations
Despite the promising pharmacological profile of tripdiolide, several research limitations exist. These include the relatively small number of studies specifically focusing on tripdiolide compared to related compounds like triptolide, limited understanding of its pharmacokinetics and bioavailability, and insufficient toxicity data for risk assessment.
Future Research Opportunities
Future research on tripdiolide should focus on several key areas:
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Comprehensive toxicological profiling to establish safety parameters
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Development of drug delivery systems to improve bioavailability and reduce toxicity
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Clinical studies to evaluate efficacy in human patients with relevant conditions
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Exploration of synthetic derivatives with improved pharmacological profiles
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Investigation of additional therapeutic applications based on its documented mechanisms
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